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Compound of Interest

Compound Name: (2-Ethylpyridin-4-yl)boronic acid

Cat. No.: B145776

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (2-Ethylpyridin-
4-yl)boronic acid and its derivatives. Due to the limited availability of public experimental data
for (2-Ethylpyridin-4-yl)boronic acid (CAS 1189545-99-0), this guide incorporates data from
its closely related pinacol ester, (2-Ethylpyridin-4-yl)boronic acid pinacol ester (CAS 741709-
60-4), to provide a comprehensive analytical framework. Spectroscopic analysis is crucial for
the structural elucidation and purity assessment of this compound, which is of interest in
synthetic and medicinal chemistry.

Physicochemical Properties

Basic physicochemical properties of (2-Ethylpyridin-4-yl)boronic acid are essential for its
handling and analysis.

Property Value Source

Molecular Formula C7H10BNO:2 PubChem[1]
Molecular Weight 150.97 g/mol PubChem[1]
CAS Number 1189545-99-0 PubChem[1]

Spectroscopic Data
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The following sections present available and expected spectroscopic data for (2-Ethylpyridin-
4-yl)boronic acid and its pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural confirmation of (2-Ethylpyridin-4-
yl)boronic acid. While specific data for the free acid is not readily available, the *H NMR
spectrum for its pinacol ester provides valuable insight into the core molecular structure.

Table 2.1: 1H NMR Data for (2-Ethylpyridin-4-yl)boronic acid pinacol ester

Chemical Shift

Multiplicity
(ppm)

Integration Assignment

Data not available in Data not available in Data not available in Data not available in

search results search results search results search results

Note: While a tH NMR spectrum for the pinacol ester is noted to be available from commercial
suppliers, the specific peak data is not provided in the search results.

Expected 3C NMR Data for (2-Ethylpyridin-4-yl)boronic acid:

Predicting the 13C NMR chemical shifts is guided by the analysis of similar pyridine and boronic
acid compounds. The carbon attached to the boron atom often shows a broad signal or may
not be observed due to quadrupolar relaxation.

Chemical Shift Range (ppm)

Assignment

~160-165

C2 (Carbon adjacent to Nitrogen)

~120-130

C3, C5 (CH)

Broad or unobserved

C4 (Carbon attached to Boron)

~145-150 C6 (CH)
~25-30 -CH»-
~10-15 -CHs
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound.

Table 2.2: Mass Spectrometry Data for (2-Ethylpyridin-4-yl)boronic acid

mlz lon Notes

Loss of a water molecule is a
133.07 [M-H20+H]* common fragmentation for

boronic acids.

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

Table 2.3: Expected IR Absorption Bands for (2-Ethylpyridin-4-yl)boronic acid

Wavenumber (cm~?) Vibration Functional Group
3600-3200 (broad) O-H stretch B(OH)2

~3050 C-H stretch (aromatic) Pyridine ring
2970-2850 C-H stretch (aliphatic) Ethyl group

~1600, ~1470 C=C, C=N stretch Pyridine ring

~1350 B-O stretch Boronic acid

~1020 B-C stretch Boronic acid

Experimental Protocols

Detailed experimental methodologies are critical for obtaining high-quality spectroscopic data.
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NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-ds, Methanol-da, or Chloroform-d). The choice of
solvent is important as boronic acids can form boroxines (cyclic anhydrides) in aprotic
solvents, which can complicate the spectra. Using a coordinating solvent like DMSO-de can
help to minimize this.

e Instrumentation: A standard NMR spectrometer with a frequency of 400 MHz or higher is
recommended for good resolution.

e 'H NMR Acquisition:
o Pulse Program: Standard single-pulse sequence.
o Number of Scans: 16-64 scans are typically sufficient.
o Relaxation Delay: 1-2 seconds.
e 13C NMR Acquisition:
o Pulse Program: Standard proton-decoupled 3C experiment.

o Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due
to the low natural abundance of 13C.

o Relaxation Delay: 2-5 seconds.

Mass Spectrometry

o Technique: Electrospray ionization (ESI) is a common and suitable technique for this type of
molecule.

o Sample Preparation: Prepare a dilute solution of the sample (around 1 pg/mL) in a solvent
such as methanol or acetonitrile. A small amount of formic acid can be added to aid in
protonation for positive ion mode.
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e Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred
for accurate mass measurement.

e Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio

of the resulting ions is measured.

Infrared (IR) Spectroscopy

o Technique: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal

sample preparation.
o Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
e Instrumentation: A standard FT-IR spectrometer.

o Analysis: The IR spectrum is typically recorded over a range of 4000-400 cm™—1.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of (2-Ethylpyridin-4-yl)boronic acid.
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Workflow for Spectroscopic Analysis of (2-Ethylpyridin-4-yl)boronic acid
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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of (2-
Ethylpyridin-4-yl)boronic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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